L-threo-Sphingosine

Übersicht

Beschreibung

L-threo-Sphingosine, also known as (-)-Threo-sphingosine, is a stereoisomer of naturally occurring D-erythro-sphingosine . It is a Protein kinase C inhibitor and is partly active in induction of apoptosis and inhibition of MAPK activity in different kinds . It is also a sphingosine kinase inhibitor and a protein kinase C alpha (PKCα) -specific inhibitor .

Synthesis Analysis

A novel, practical, and efficient enantioselective synthesis of sphingoid bases, L-threo-[2S,3S]-sphinganine (safingol), L-threo-[2S,3S]-sphingosine, L-arabino-[2R,3S,4R] and L-xylo-[2R,3S,4S]-C18-phytosphingosine has been described . The synthetic strategy features the Sharpless kinetic resolution and tethered aminohydroxylation (TA) as the key steps .

Molecular Structure Analysis

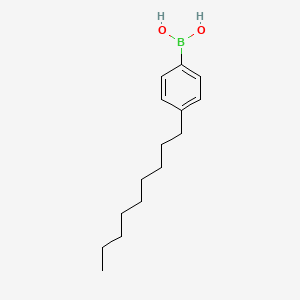

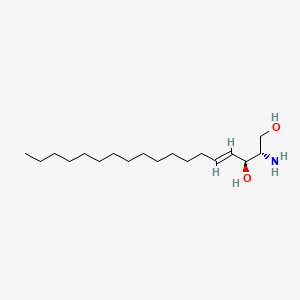

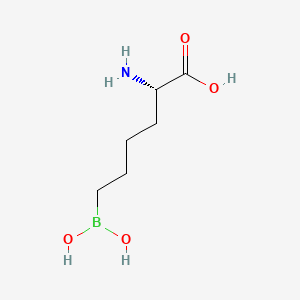

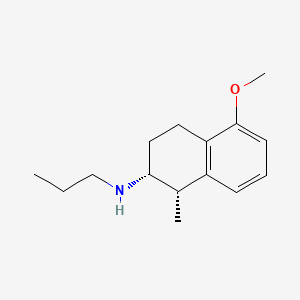

Sphingosine is a distinctive long-chain amino alcohol setting it apart from other lipids . With a chemical formula of C18H37NO2, it comprises a lengthy aliphatic chain and an amino group positioned at the 2-position . The L-threo-Sphingosine molecule contains a total of 57 bond(s). There are 20 non-H bond(s), 1 multiple bond(s), 15 rotatable bond(s), 1 double bond(s), 1 primary amine(s) (aliphatic), 2 hydroxyl group(s), 1 primary .

Chemical Reactions Analysis

The synthetic strategy for L-threo-Sphingosine involves the Sharpless kinetic resolution and tethered aminohydroxylation . A convenient and concise route for synthesis of L-threo-sphingosine from commercially available L- or D-serine has been explored . The key steps are the simple preparation of trans-oxazoline and intermolecular olefin cross metathesis .

Physical And Chemical Properties Analysis

L-threo-Sphingosine has a density of 0.9±0.1 g/cm3, a boiling point of 445.9±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.4 mmHg at 25°C . It has an enthalpy of vaporization of 81.2±6.0 kJ/mol and a flash point of 223.5±28.7 °C . Its index of refraction is 1.489 .

Wissenschaftliche Forschungsanwendungen

Stroke Research

- Scientific Field: Medical Science, Neurology

- Application Summary: L-threo-Sphingosine is used in the study of stroke, specifically in the analysis of lipid content changes in stroke models .

- Methods of Application: A LC‒MS/MS analytical method is established for the detection of endogenous sphingolipids in rat serum and brain tissue and HT22 cells. The changes in sphingolipid content in the serum and brain tissue of rats from the normal and pMCAO groups and in cells from the normal and OGD/R groups are quantified .

- Results: The contents of sphinganine (d16:0), sphinganine (d18:0), and phytosphingosine were significantly increased in the model group, except sphingosine-1-phosphate, which was decreased in various biological samples .

Protein Kinase C Inhibition

- Scientific Field: Biochemistry

- Application Summary: L-threo-Sphingosine C-18, an analog of D-erythro-sphingosine, is used as a potent inhibitor of protein kinase C .

- Methods of Application: The inhibitory effect of L-threo-Sphingosine C-18 on protein kinase C is assessed in mixed micelle assays .

- Results: L-threo-Sphingosine C-18 inhibits protein kinase C with 50% inhibition at 2.2 mol %, making it a slightly more potent inhibitor compared to D-erythro-sphingosine (50% inhibition at 2.8 mol %) or other analogs of shorter alkyl chain length .

Asymmetric Synthesis

- Scientific Field: Organic Chemistry

- Application Summary: L-threo-Sphingosine is used in the enantioselective synthesis of sphingoid bases .

- Methods of Application: The synthetic strategy features the Sharpless kinetic resolution and tethered aminohydroxylation (TA) as the key steps .

- Results: A novel, practical, and efficient enantioselective synthesis of sphingoid bases, L-threo-[2S,3S]-sphinganine (safingol), L-threo-[2S,3S]-sphingosine, L-arabino-[2R,3S,4R] and L-xylo-[2R,3S,4S]-C18-phytosphingosine is achieved .

Autophagy Stimulation

- Scientific Field: Cancer Research

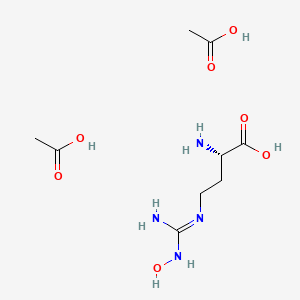

- Application Summary: Safingol (L-threo-dihydrosphingosine) is currently in clinical trials as an inhibitor of sphingosine kinase. This compound has been shown to induce the generation of the pro-apoptotic second messenger ceramide and enhance the effects of chemotherapy .

- Methods of Application: Treatment of human HCT116 colon cancer cells with increasing concentrations (1 to12 μM) of Safingol for 24 hours induced a dose-dependent increase in ceramide .

- Results: With 12 μM Safingol, 17±2% of cells had undergone autophagy, compared to 3% of untreated controls . In addition, treatment of cells with 12 μM Safingol and either 10 μM cisplatin or 50 nM SN-38 (the active metabolite of CPT-11) increased autophagy to 27±3% and 47±4%, respectively .

Pharmacokinetic Studies

- Scientific Field: Pharmacology

- Application Summary: L-threo-Sphinganine (safingol) is a putative synthetic sphingosine kinase inhibitor currently being tested in clinical trials as an anticancer agent. To enable defining the pharmacokinetic properties of safingol in humans, a sensitive analytical method to simultaneously quantitate safingol and its naturally-occurring diastereomer has been developed .

- Methods of Application: An analytical method for liquid chromatography (LC) with a fluorescence detector (FLD) was developed and validated with calibration curve ranges of 20–1,000 ng mL −1 for safingol and d - erythro -sphinganine .

- Results: The LC-FLD method using NDA-derivatization enabled simultaneous quantification of safingol and its naturally-occurring diastereomer, d - erythro -sphinganine with satisfactory sensitivity in human plasma .

Liver Disease Research

- Scientific Field: Medical Science, Hepatology

- Application Summary: Sphingosine kinase (SphK), which mediates the conversion of sphingosine to sphingosine-1-phosphate, has been implicated in a variety of liver diseases, such as steatosis, liver fibrosis, hepatocellular carcinoma, and hepatic failure .

- Methods of Application: The role of SphK in the course of liver disease is studied, illustrating its effects on both physiological and pathological conditions of the liver .

- Results: This study may advance the understanding of the cellular and molecular foundations of liver disease and establish therapeutic approaches via SphK modulation .

Cancer Research

- Scientific Field: Cancer Research

- Application Summary: Safingol, the synthetic L-threo-stereoisomer of endogenous sphinganine, is an inhibitor of SphK1. Its inhibitory mechanism involves competing with SphK1, as evidenced by its Ki value of 3–6 μM along with high ceramide levels and promoted apoptosis in several cell types .

- Methods of Application: The inhibitory effect of Safingol on SphK1 is assessed in various cell types .

- Results: Safingol significantly enhanced the cytotoxicity of fenretinide (a synthetic cytotoxic retinoid that increases intracellular ceramides) in a variety of malignant cell lines, including those manifesting multi-drug resistance .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E,2S,3S)-2-aminooctadec-4-ene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUZIQQURGPMPG-DNWQSSKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-threo-Sphingosine | |

CAS RN |

25695-95-8 | |

| Record name | Threo-sphingosine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025695958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THREO-SPHINGOSINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ8E26TZ1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,6-Dioxocyclohexyl)methyl]cyclohexane-1,3-dione](/img/structure/B1662973.png)

![5-[(6r)-5-Ethanoyl-4-Methyl-2-Oxidanylidene-3-[3-(Trifluoromethyl)phenyl]-1,6-Dihydropyrimidin-6-Yl]pyridine-2-Carbonitrile](/img/structure/B1662980.png)